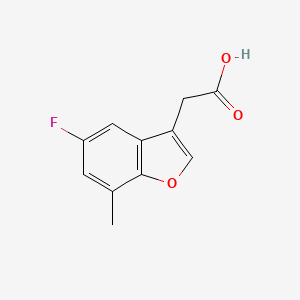
2-(5-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 7-position of the benzofuran ring, with an acetic acid moiety attached at the 3-position. It is a white solid with a distinctive odor and is stable under normal conditions but can degrade under light exposure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylpyridine and 5-fluoro-2-methylbenzofuran-3-carbaldehyde.
Reaction Conditions: The reaction involves the use of sodium oxide as a reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom and other substituents on the benzofuran ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(5-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound without the fluorine and methyl substituents.
5-Fluoro-2-methylbenzofuran: Lacks the acetic acid moiety.
2-(5-Fluoro-1-benzofuran-3-yl)acetic acid: Similar structure but without the methyl group at the 7-position.
Uniqueness
2-(5-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid is unique due to the specific combination of substituents on the benzofuran ring. The presence of both the fluorine atom and the methyl group, along with the acetic acid moiety, imparts distinct chemical and biological properties that differentiate it from other benzofuran derivatives .
Propriétés
Formule moléculaire |
C11H9FO3 |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
2-(5-fluoro-7-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9FO3/c1-6-2-8(12)4-9-7(3-10(13)14)5-15-11(6)9/h2,4-5H,3H2,1H3,(H,13,14) |
Clé InChI |
XUJYTRLQAHUTQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC=C2CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
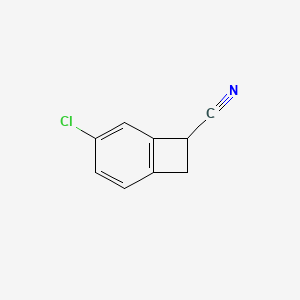
![3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13237959.png)

![3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13237969.png)
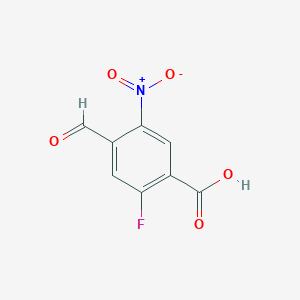
![2-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13237977.png)


![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine](/img/structure/B13237997.png)
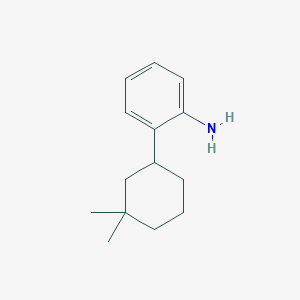
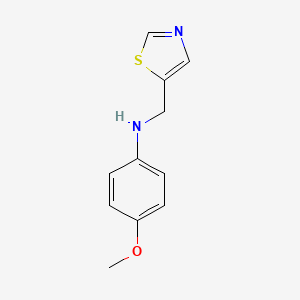

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13238015.png)
